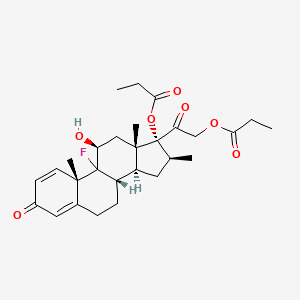

Betamethasone 17,21-dipropionate

Vue d'ensemble

Description

Le dipropionate de bétaméthasone 17,21 est un stéroïde glucocorticoïde synthétique possédant de puissantes propriétés anti-inflammatoires et immunosuppressives. Il est couramment utilisé dans le traitement de diverses affections cutanées telles que l'eczéma, le psoriasis et la dermatite. Ce composé est un dérivé de la bétaméthasone, modifié pour améliorer sa puissance et son efficacité lorsqu'il est appliqué par voie topique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: Le dipropionate de bétaméthasone 17,21 est synthétisé par estérification de la bétaméthasone avec l'acide propionique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est effectuée dans des conditions contrôlées de température et de pression pour assurer la formation du produit souhaité .

Méthodes de Production Industrielle: Dans les milieux industriels, la production de dipropionate de bétaméthasone 17,21 implique des processus d'estérification à grande échelle. Les matières premières, notamment la bétaméthasone et l'acide propionique, sont mélangées dans des réacteurs équipés de systèmes de contrôle de la température et de la pression. Le mélange réactionnel est ensuite purifié par diverses techniques telles que la cristallisation, la filtration et le séchage afin d'obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de Réactions: Le dipropionate de bétaméthasone 17,21 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et Conditions Communes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution: Les réactifs courants comprennent les halogènes (chlore, brome) et les nucléophiles (amines, alcools).

Principaux Produits Formés:

Oxydation: Formation de cétones et d'acides carboxyliques.

Réduction: Formation d'alcools et d'alcanes.

Substitution: Formation de dérivés halogénés et alkylés.

Applications De Recherche Scientifique

Le dipropionate de bétaméthasone 17,21 a un large éventail d'applications en recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle dans les études de chimie et de synthèse des stéroïdes.

Biologie: Étudié pour ses effets sur les processus cellulaires et l'expression génique.

Médecine: Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des maladies inflammatoires et auto-immunes.

Industrie: Utilisé dans la formulation de crèmes, pommades et gels topiques pour des applications dermatologiques

5. Mécanisme d'Action

Le dipropionate de bétaméthasone 17,21 exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison active le récepteur, ce qui conduit à sa translocation dans le noyau. Une fois dans le noyau, le complexe récepteur se lie à des séquences d'ADN spécifiques, régulant la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires. Cela se traduit par la suppression des cytokines pro-inflammatoires et l'inhibition de l'activation des cellules immunitaires .

Composés Similaires:

- Valérate de bétaméthasone 17

- Valérate de bétaméthasone 21

- Phosphate disodique de bétaméthasone

Comparaison: Le dipropionate de bétaméthasone 17,21 est unique en raison de sa double estérification aux positions 17 et 21, ce qui améliore sa puissance et sa durée d'action par rapport aux autres dérivés de la bétaméthasone. Les esters de valérate, par exemple, présentent une seule estérification, ce qui se traduit par des propriétés pharmacocinétiques différentes. Le phosphate disodique de bétaméthasone, en revanche, est soluble dans l'eau et utilisé pour l'administration systémique .

Mécanisme D'action

Betamethasone 17,21-dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .

Comparaison Avec Des Composés Similaires

- Betamethasone 17-valerate

- Betamethasone 21-valerate

- Betamethasone disodium phosphate

Comparison: Betamethasone 17,21-dipropionate is unique due to its dual esterification at the 17 and 21 positions, which enhances its potency and duration of action compared to other betamethasone derivatives. The valerate esters, for example, have a single esterification, resulting in different pharmacokinetic properties. Betamethasone disodium phosphate, on the other hand, is water-soluble and used for systemic administration .

Activité Biologique

Betamethasone 17,21-dipropionate (BDP) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological preparations to treat various skin disorders due to its effectiveness in reducing inflammation and modulating immune responses. This article provides a comprehensive overview of the biological activity of BDP, including its pharmacological mechanisms, clinical applications, case studies, and research findings.

Pharmacological Mechanisms

1. Mechanism of Action

BDP exerts its effects primarily through the activation of glucocorticoid receptors (GR) located in the cytoplasm of target cells. Once activated, the GR translocates to the nucleus, where it influences gene transcription by binding to glucocorticoid response elements (GREs). This action leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines, thereby mitigating inflammation and immune responses .

2. Pharmacokinetics

The pharmacokinetic profile of BDP is characterized by:

- Absorption : The absorption rate varies depending on the formulation (cream vs. ointment) and the use of occlusive dressings. Topical formulations are absorbed minimally, but systemic absorption can occur with prolonged use or large surface area application .

- Metabolism : BDP is primarily metabolized in the liver through hydrolysis to its active metabolites, which are then excreted via the kidneys .

- Half-life : The half-life of betamethasone phosphate (a related compound) is approximately 10.2 hours following intramuscular administration .

Clinical Applications

BDP is utilized in various clinical settings, particularly for dermatological conditions such as eczema, psoriasis, and dermatitis. Its effectiveness has been demonstrated in multiple studies:

- Psoriasis Treatment : A double-blind study involving 180 patients showed that BDP cream significantly outperformed fluocinolone acetonide cream in improving psoriasis symptoms over four weeks .

- Comparison with Other Treatments : In a study comparing oral cyclosporine with topical BDP for chronic hand eczema, both treatments showed similar efficacy in reducing disease activity scores, indicating that BDP is a viable alternative when systemic treatments are required .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of BDP:

Adverse Effects

While BDP is generally well-tolerated, prolonged use can lead to side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression, skin atrophy, and potential systemic effects due to absorption . Monitoring for these adverse effects is crucial during extended treatment periods.

Propriétés

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-JCOVECCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5593-20-4 | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.